molecular formula C23H22N4O3S B2515338 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide CAS No. 1286718-03-3

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide

Cat. No.: B2515338
CAS No.: 1286718-03-3
M. Wt: 434.51
InChI Key: NRHHGCHOSAJJBK-UHFFFAOYSA-N
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Description

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide (CAS: 1286718-03-3) is a pyridazinone derivative with a molecular formula of C₂₃H₂₂N₄O₃S and a molecular weight of 434.5 g/mol . Its structure features a pyridazinone core substituted with a furan-2-yl group at the 3-position, a methyl branch at the 2-position of the propanamide chain, and a 2-phenylthiazole moiety linked via an ethylamine group (Figure 1). This hybrid architecture combines heterocyclic motifs (furan, thiazole) known for diverse bioactivities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.

Properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-16(14-27-21(28)10-9-19(26-27)20-8-5-13-30-20)22(29)24-12-11-18-15-31-23(25-18)17-6-3-2-4-7-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHHGCHOSAJJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)propanamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound consists of:

  • A furan ring , which is known for its diverse pharmacological properties.
  • A pyridazinone core , which contributes to its chemical reactivity.
  • A propanamide group that may enhance its interaction with biological targets.

The molecular formula is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, indicating the presence of various functional groups that may contribute to its biological activity.

Biological Activity

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Anticancer Properties : The furan and pyridazinone moieties can interact with cellular pathways involved in cancer proliferation. For instance, studies have shown that derivatives of furan and pyridazine can inhibit tubulin polymerization, which is critical for cancer cell division .
  • Antimicrobial Effects : The presence of the thiazole ring suggests potential antimicrobial properties. Compounds featuring thiazole derivatives have been documented to exhibit activity against various bacterial strains.
  • Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as diabetes or obesity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Receptors : The furan and pyridazinone rings can bind to specific receptors or enzymes, modulating their activity.
  • Disruption of Cellular Pathways : By interfering with key signaling pathways, the compound may induce apoptosis in cancer cells or inhibit microbial growth.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the furan ring through cyclization reactions.
  • Synthesis of the pyridazinone core via condensation reactions.
  • Coupling these intermediates with thiazole and propanamide components under controlled conditions.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds:

Compound NameBiological ActivityKey Findings
BNC105AnticancerExhibits selective inhibition of tumor cells over normal cells .
Thiazole DerivativesAntimicrobialShowed efficacy against various bacterial strains.
Pyridazine AnaloguesEnzyme InhibitionDemonstrated potential as inhibitors in metabolic pathways .

These findings suggest that this compound could be a promising candidate for further investigation in medicinal chemistry.

Comparison with Similar Compounds

2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS: 1246045-01-1)

  • Molecular Formula : C₁₈H₁₇N₃O₄
  • Molecular Weight : 339.3 g/mol
  • Key Differences : Replaces the 2-methylpropanamide and phenylthiazole-ethylamine groups with a simpler acetamide chain and a 4-methoxybenzyl substituent. The absence of a thiazole ring reduces molecular complexity and weight compared to the target compound. This simplification may impact lipophilicity and target binding .

3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide (CAS: 1286732-15-7)

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 338.4 g/mol
  • Key Differences: Substitutes the phenylthiazole-ethyl group with a pyridin-3-ylmethyl moiety.

Hybrid Pyridazinone-Antipyrine Derivatives

Compounds from antipyrine/pyridazinone hybrids () share structural motifs with the target molecule but incorporate antipyrine (1,2-dihydro-3H-pyrazol-3-one) instead of thiazole or furan groups:

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR C=O Peaks (cm⁻¹)
6i C₂₉H₃₃N₅O₃ 548.2 4-Benzylpiperidin-1-yl 173–175 1650, 1620
6j C₂₇H₂₅N₅O₃ 527.3 Phenyl 188–190 1650, 1620
6k C₂₄H₂₂N₄O₃ 430.2 4-Methylphenyl 233–235 1650, 1620
Target Compound C₂₃H₂₂N₄O₃S 434.5 2-Phenylthiazole-ethyl, furan-2-yl N/A ~1650 (predicted)

Key Observations :

  • The target compound’s molecular weight (434.5) is comparable to 6k (430.2) but lower than 6i (548.2), reflecting differences in substituent bulk.
  • Thiazole and furan groups in the target compound may enhance π-π stacking and hydrogen bonding compared to the alkyl/aryl groups in 6i–6k .
  • All analogs exhibit IR C=O peaks near 1650 cm⁻¹, consistent with the pyridazinone and amide carbonyl groups .

Functional Group Impact on Pharmacological Potential

Thiazole vs. Benzothiazole

Furan vs. Pyrimidinone

  • 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide (CAS: 1170248-87-9): Molecular Formula: C₁₆H₁₉N₃O₄S Molecular Weight: 371.3 g/mol The dihydropyrimidinone group introduces additional hydrogen-bonding sites, which may enhance solubility but reduce metabolic stability compared to the furan ring .

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